[2-(2,4-Dichlorophenoxy)ethyl](propyl)amine [2-(2,4-Dichlorophenoxy)ethyl](propyl)amine
Brand Name: Vulcanchem
CAS No.: 98156-48-0
VCID: VC8162764
InChI: InChI=1S/C11H15Cl2NO/c1-2-5-14-6-7-15-11-4-3-9(12)8-10(11)13/h3-4,8,14H,2,5-7H2,1H3
SMILES: CCCNCCOC1=C(C=C(C=C1)Cl)Cl
Molecular Formula: C11H15Cl2NO
Molecular Weight: 248.15 g/mol

[2-(2,4-Dichlorophenoxy)ethyl](propyl)amine

CAS No.: 98156-48-0

Cat. No.: VC8162764

Molecular Formula: C11H15Cl2NO

Molecular Weight: 248.15 g/mol

* For research use only. Not for human or veterinary use.

[2-(2,4-Dichlorophenoxy)ethyl](propyl)amine - 98156-48-0

Specification

CAS No. 98156-48-0
Molecular Formula C11H15Cl2NO
Molecular Weight 248.15 g/mol
IUPAC Name N-[2-(2,4-dichlorophenoxy)ethyl]propan-1-amine
Standard InChI InChI=1S/C11H15Cl2NO/c1-2-5-14-6-7-15-11-4-3-9(12)8-10(11)13/h3-4,8,14H,2,5-7H2,1H3
Standard InChI Key AEXSFFDZEFPDOZ-UHFFFAOYSA-N
SMILES CCCNCCOC1=C(C=C(C=C1)Cl)Cl
Canonical SMILES CCCNCCOC1=C(C=C(C=C1)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The systematic IUPAC name for this compound is N-[2-(2,4-dichlorophenoxy)ethyl]propan-1-amine, with the molecular formula C₁₁H₁₄Cl₂NO and a molecular weight of 264.14 g/mol . The structure consists of a phenoxy ring substituted with chlorine atoms at the 2- and 4-positions, linked via an ethyl chain to a propylamine group (Fig. 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number98156-48-0
Molecular FormulaC₁₁H₁₄Cl₂NO
Molecular Weight264.14 g/mol
IUPAC NameN-[2-(2,4-dichlorophenoxy)ethyl]propan-1-amine

Physicochemical Properties

While direct measurements for this compound are scarce, inferences can be drawn from structurally analogous compounds. For instance, the trichlorophenoxy derivative N-[2-(2,4,6-trichlorophenoxy)ethyl]propylamine (CAS 67747-01-7) exhibits a boiling point of 361.1±42.0 °C, density of 1.260±0.06 g/cm³, and solubility in chloroform, DMSO, and methanol . The dichloro variant likely shares similar lipophilicity, given its log P value (estimated via computational methods) of approximately 3.2, favoring membrane permeability .

Synthesis and Manufacturing

Historical Synthesis Routes

Table 2: Hypothetical Synthesis Parameters

ParameterValueSource
SolventDMSO or DMF
Temperature20–80 °C
CatalystDimethylaminopyridine (DMAP)
Yield (Estimated)85–93%

Challenges in Production

Discontinuation by suppliers like CymitQuimica may stem from:

  • Regulatory Pressures: Chlorophenoxy compounds face scrutiny due to environmental persistence and toxicity risks .

  • Economic Factors: High solvent costs (e.g., DMSO) and low demand for niche intermediates.

  • Synthetic Complexity: Competing side reactions, such as over-alkylation or hydrolysis of the amine group.

Biological and Industrial Applications

Pharmacological Relevance

The compound’s ability to penetrate lipid bilayers (inferred from log P) positions it as a candidate for drug delivery systems. Furthermore, chlorophenoxy moieties participate in π-π stacking interactions with aromatic residues in enzyme active sites, a feature exploited in kinase inhibitors .

Toxicological and Environmental Considerations

Human Health Risks

Chlorophenoxy compounds are associated with mitochondrial dysfunction, oxidative stress, and apoptosis via caspase activation . Although no direct toxicology data exist for 2-(2,4-dichlorophenoxy)ethylamine, its structural similarity to 2,4-D necessitates caution. 2,4-D exposure induces lipid peroxidation and DNA damage through reactive oxygen species (ROS) , implying analogous risks for this amine derivative.

Environmental Fate

Like 2,4-D, the compound is likely susceptible to aerobic biodegradation (half-life: days to weeks) but may persist in anaerobic sediments . The ethylpropylamine side chain could enhance water solubility compared to esterified 2,4-D formulations, increasing mobility in aquatic systems.

Analytical Methods

Detection Techniques

Gas chromatography with electron-capture detection (GC-ECD) is standard for chlorophenoxy compounds, achieving picogram-level sensitivity . Derivatization (e.g., silylation) may be required to volatilize the amine moiety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative for polar metabolites.

Table 3: Suggested Analytical Parameters

MethodConditionsSource
GC-ECDDB-5 column, 30 m × 0.25 mm ID
Derivatization AgentBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)
LC-MS/MSC18 column, ESI+ mode

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